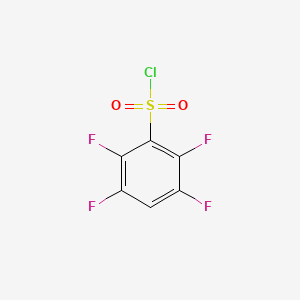

2,3,5,6-Tetrafluorobenzenesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2,3,5,6-tetrafluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJDRBBQQXGDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-09-0 | |

| Record name | 2,3,5,6-Tetrafluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary targets of 2,3,5,6-Tetrafluorobenzenesulfonyl chloride are organic compounds, particularly those containing nucleophilic functional groups. This compound is often used as a reagent in organic synthesis, where it acts as a sulfonylating agent.

Mode of Action

This compound interacts with its targets through a process known as sulfonylation. In this process, the sulfonyl group (SO2) of the this compound molecule is transferred to the target molecule. This results in the formation of a new compound with altered properties.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. In general, the introduction of a sulfonyl group can significantly alter the chemical behavior of the target molecule. This can lead to changes in the molecule’s reactivity, stability, and interactions with other molecules.

Pharmacokinetics

Given its reactivity, it is likely that it is rapidly metabolized and excreted after administration.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecules it interacts with. By introducing a sulfonyl group to these molecules, this compound can significantly alter their chemical behavior, potentially leading to changes in their biological activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment can compete with the target molecules for reaction with this compound. Additionally, factors such as temperature and pH can also affect the rate and extent of the sulfonylation reaction.

Actividad Biológica

2,3,5,6-Tetrafluorobenzenesulfonyl chloride is a fluorinated aromatic compound with significant implications in medicinal chemistry, particularly as a precursor in the synthesis of various biologically active molecules. Its unique structure enhances its reactivity and biological activity, particularly in inhibiting specific enzymes associated with various diseases.

The compound is characterized by the presence of four fluorine atoms attached to a benzene ring linked to a sulfonyl chloride group. This configuration contributes to its electrophilic nature, making it suitable for various chemical transformations.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound primarily through its role as an inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in several pathological conditions including cancer and neurodegenerative diseases.

- HDAC Inhibition : The tetrafluorinated structure enhances binding affinity to HDAC6 by improving selectivity and metabolic stability compared to non-fluorinated analogs. The binding mode involves coordination with zinc ions in the enzyme's active site, which is crucial for its catalytic function .

- Cellular Effects : Inhibition of HDAC6 leads to increased acetylation of various substrates such as α-tubulin and histone proteins, affecting cellular processes like gene expression and protein stability .

In Vitro Studies

- Potency : In vitro assays demonstrated that this compound exhibits potent HDAC6 inhibition with IC50 values in the low nanomolar range (e.g., IC50 = 8.5 nM) when tested against various cancer cell lines .

- Selectivity : It shows a favorable selectivity profile over other HDAC isoforms, which is critical for minimizing off-target effects in therapeutic applications .

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : A study involving T-ALL cell lines showed that treatment with tetrafluorobenzenesulfonyl chloride led to significant cytotoxic effects and enhanced sensitivity to conventional chemotherapeutics .

- Neurodegenerative Diseases : The compound has been investigated for its potential role in treating neurodegenerative disorders by modulating the acetylation status of key proteins involved in neuronal function and survival .

Data Tables

| Biological Activity | IC50 (nM) | Selectivity Ratio (HDAC6/HDAC8) |

|---|---|---|

| This compound | 8.5 | 39-fold |

| Nexturastat | 12.4 | 19-fold |

Pharmacokinetics

- Stability : The compound exhibits rapid clearance in biological systems but has been modified in various studies to enhance stability and reduce toxicity while maintaining biological efficacy .

- Toxicity Profile : Preliminary toxicity assessments indicate low toxicity in vivo models (e.g., CD-1 mice), supporting its potential for therapeutic use .

Comparación Con Compuestos Similares

2,3,5,6-Tetramethylbenzenesulfonyl Chloride

- Structure : Methyl (–CH₃) groups replace fluorine atoms.

- Molecular Formula : C₁₀H₁₃ClO₂S.

- Physical Properties : Higher melting point (97–101°C ) compared to the tetrafluoro analog due to reduced electronegativity and stronger van der Waals interactions .

- Reactivity : Less electrophilic than fluorinated analogs, leading to slower nucleophilic substitution reactions. Used in less demanding synthetic applications .

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Structure : A single trifluoromethyl (–CF₃) group attached to the sulfonyl chloride.

- Physical Properties : Lower molecular weight (168.52 g/mol ) and boiling point (29–32°C ) due to the absence of an aromatic ring .

- Reactivity : Exceptionally strong electron-withdrawing effect from –CF₃ enhances reactivity in forming triflates, but lacks the regioselectivity of polyfluorinated arenes .

2,3,5,6-Tetrafluorobenzoyl Chloride

Tetrafluoroterephthalic Acid Dichloride

- Structure : Dicarbonyl chloride (–COCl) with tetrafluorinated benzene.

- Molecular Formula : C₈Cl₂F₄O₂.

- Applications: Serves as a monomer for high-performance polymers (e.g., polyesters), contrasting with the sulfonamide-forming role of 2,3,5,6-tetrafluorobenzenesulfonyl chloride .

Physicochemical Properties Comparison

Métodos De Preparación

Starting Materials and Initial Condensation

- Raw materials: 3,4,5,6-tetrafluorophthalic anhydride or 3,4,5,6-tetrafluorophthalic acid derivatives.

- Condensation reaction: The anhydride reacts with aqueous methylamine or other amines in the presence of solvents like toluene and aprotic polar solvents to form intermediate imides or amides.

This step is crucial to form a suitable intermediate that can be fluorinated efficiently.

Fluorination

- Reagents: Potassium monofluoride (KF) is commonly used.

- Conditions: The intermediate mixture is treated with KF under controlled temperature, often with the solvent present to facilitate reaction and product isolation.

- Outcome: Fluorination introduces the tetrafluoro substitution pattern on the benzene ring.

The fluorination step is optimized to minimize byproducts and allow recovery of byproducts such as potassium chloride, which can be reused industrially.

Hydrolysis and Decarboxylation

- Hydrolysis is performed typically in aqueous sulfuric acid at elevated temperatures (~110 °C) for extended periods (e.g., 15 hours) to convert fluorinated intermediates into tetrafluorobenzoic acid derivatives.

- Decarboxylation follows, often catalyzed by organic tertiary amines (e.g., tri-n-butylamine) in aromatic hydrocarbon solvents at 120–160 °C for 10–30 hours to remove carboxyl groups and yield the tetrafluorobenzene core.

These steps are carefully controlled to achieve high conversion efficiency and purity.

Chlorination to Form Sulfonyl Chloride

- The tetrafluorobenzoic acid intermediate is converted to the sulfonyl chloride by reaction with chlorinating agents such as thionyl chloride or oxalyl chloride.

- Organic amide catalysts may be used to accelerate the reaction.

- The reaction is conducted at elevated temperatures (e.g., 3–15 hours at 120–160 °C).

- After reaction completion, low-boiling substances are removed by evaporation and vacuum distillation to isolate the pure sulfonyl chloride.

Process Optimization and Environmental Considerations

- Solvent recycling: Use of solvents like toluene and aprotic polar solvents is optimized to allow recovery and reuse, reducing waste.

- Byproduct management: Potassium chloride and other salts formed during fluorination are recovered and recycled, minimizing environmental impact.

- Reaction integration: Some processes combine steps (e.g., fluorination and solvent removal) to reduce operational complexity and energy consumption.

- Purification: Filtration, extraction, and vacuum distillation are employed to ensure high purity of the final product.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Key Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 3,4,5,6-Tetrafluorophthalic anhydride | Aqueous methylamine, toluene, aprotic polar solvent | Room temp to mild heating | Forms imide intermediate |

| 2 | Fluorination | Imide intermediate | Potassium monofluoride (KF) | Controlled temp, solvent present | Introduces tetrafluoro substitution |

| 3 | Hydrolysis | Fluorinated intermediate | 50% aqueous sulfuric acid | ~110 °C, 15 hours | Converts to tetrafluorobenzoic acid |

| 4 | Decarboxylation | Tetrafluorobenzoic acid | Organic tertiary amine (e.g., tri-n-butylamine), aromatic hydrocarbon solvent | 120–160 °C, 10–30 hours | Removes carboxyl group |

| 5 | Chlorination | Decarboxylated acid intermediate | Thionyl chloride or oxalyl chloride, organic amide catalyst | 120–160 °C, 3–15 hours | Converts acid to sulfonyl chloride |

| 6 | Purification | Reaction mixture | Vacuum distillation | Post-reaction | Removes low-boiling impurities, isolates product |

Research Findings and Industrial Relevance

- The described methods emphasize cost efficiency by substituting expensive reagents (e.g., aniline replaced by methylamine) and recycling solvents and byproducts.

- The fluorination step is critical and has been improved by adding solvents before reaction to facilitate product isolation without intermediate separation.

- Environmental impact is reduced by recovering byproducts like potassium chloride and minimizing waste water from solvent washing.

- The process is suitable for industrial scale-up due to simplified steps, improved yields, and reduced energy consumption.

- The final product, 2,3,5,6-tetrafluorobenzenesulfonyl chloride, can be obtained with high purity through vacuum distillation and appropriate reaction control.

Q & A

Q. What are the standard synthetic routes for preparing 2,3,5,6-tetrafluorobenzenesulfonyl chloride, and what are critical reaction parameters?

The compound is typically synthesized via chlorination of the corresponding sulfonic acid or alcohol precursor. A validated method involves reacting 2,3,5,6-tetrafluorobenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions in anhydrous solvents like n-hexane. Key parameters include:

- Reagent stoichiometry : A 1:1.2 molar ratio of alcohol to SOCl₂ ensures complete conversion .

- Temperature : Reflux at 70–80°C for 1–2 hours minimizes side reactions .

- Purification : Vacuum distillation (e.g., 65–67°C at 12 mmHg) yields high-purity product (>95%) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- NMR spectroscopy : H and F NMR confirm substitution patterns and absence of unreacted precursors .

- Boiling point/density : Physical properties (e.g., bp 172.1°C, density 1.59 g/cm³) align with literature values for validation .

- Mass spectrometry : Exact mass (211.965 Da) and fragmentation patterns verify molecular identity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in sealed containers at –20°C, away from moisture and oxidizing agents .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonyl chloride synthesis?

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity compared to n-hexane, reducing reaction time .

- Catalysis : Adding a catalytic amount of DMF accelerates SOCl₂ activation, improving conversion rates .

- In situ monitoring : F NMR tracks intermediate formation to adjust reagent addition dynamically .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point)?

Contradictions in data (e.g., bp 172.1°C vs. 65–67°C at reduced pressure) arise from measurement conditions. To resolve:

- Reproduce literature methods : Use identical pressure and equipment (e.g., rotary evaporator vs. vacuum distillation) .

- Cross-validate : Compare IR spectra (C=O stretch ~1770 cm⁻¹) and F NMR shifts (–140 to –150 ppm) with reference data .

Q. What are the decomposition pathways of this compound under varying storage conditions?

- Hydrolysis : Reacts violently with water, forming sulfonic acid and HCl gas. Stabilize by storing under inert gas (N₂/Ar) .

- Thermal degradation : Above 80°C, decomposition releases SO₂ and HF. Differential scanning calorimetry (DSC) identifies onset temperatures for thermal hazards .

Q. How is this compound utilized in synthesizing fluorinated heterocycles or agrochemical intermediates?

- Pesticide synthesis : React with chrysanthemic acid derivatives to form pyrethroids like tefluthrin (e.g., via nucleophilic substitution at the sulfonyl group) .

- Linker chemistry : Acts as a sulfonating agent in peptide coupling or polymer functionalization, leveraging its electron-withdrawing fluorine substituents .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electron-deficient aromatic ring (due to four fluorine substituents) activates the sulfonyl chloride group toward nucleophiles. Computational studies (DFT) show:

- Charge distribution : Sulfur carries a partial positive charge (+1.2 eV), facilitating attack by amines or alcohols .

- Steric effects : Fluorine atoms at 2,3,5,6-positions minimize steric hindrance, enabling regioselective substitutions at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.